Welcome to the BenchChem Online Store!
molecular formula C4F10O3S B1596838 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonyl Fluoride CAS No. 67990-78-7

1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonyl Fluoride

Cat. No. B1596838
M. Wt: 318.09 g/mol
InChI Key: IRSPIQIRIUYUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04723016

Procedure details

The procedure of Example 1 was followed using perfluoro-3-oxapentanesulfonyl fluoride (7.95 g, 25 mmol), potassium trimethylsilanolate (3.2 g, 25 mmol) and dry tetrahydrofuran (100 mL) while heating at reflux for 1.5 h. Potassium perfluoro-3-oxapentanesulfonate (3.79 g initially and 1.74 g by concentrating the filtrate under vacuum; total 5.53 g, 65% yield) was isolated as a white solid: 19F NMR (fluorotrichloromethane) δ -79.4 (m, CF2, 2F), -83.2 (s, CF3, 3F), -84.9 (m, CF2, 2F), -115.0 ppm (m, CF2, 2F); Positive ion Fast Atom Bombardment MS (Glycerol matrix, Cs⊕ ion bombardment) m/e 393, 747, 1101, 1455, 1809 for M+K⊕ to M5 +K⊕.
Quantity
7.95 g
Type
reactant
Reaction Step One
Name
potassium trimethylsilanolate
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([S:14](F)(=[O:16])=[O:15])[C:3]([F:13])([F:12])[O:4][C:5]([F:11])([F:10])[C:6]([F:9])([F:8])[F:7].C[Si](C)(C)[O-:21].[K+:24].O1CCCC1>OCC(CO)O>[F:1][C:2]([F:18])([S:14]([O-:21])(=[O:16])=[O:15])[C:3]([F:13])([F:12])[O:4][C:5]([F:11])([F:10])[C:6]([F:9])([F:8])[F:7].[K+:24] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
7.95 g
Type
reactant
Smiles
FC(C(OC(C(F)(F)F)(F)F)(F)F)(S(=O)(=O)F)F
Step Two
Name
potassium trimethylsilanolate
Quantity
3.2 g
Type
reactant
Smiles
C[Si]([O-])(C)C.[K+]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OCC(O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 h
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
Potassium perfluoro-3-oxapentanesulfonate (3.79 g initially and 1.74 g by concentrating the filtrate under vacuum
CUSTOM
Type
CUSTOM
Details
total 5.53 g, 65% yield) was isolated as a white solid

Outcomes

Product
Name
Type
Smiles
FC(C(OC(C(F)(F)F)(F)F)(F)F)(S(=O)(=O)[O-])F.[K+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.